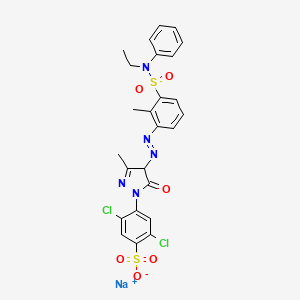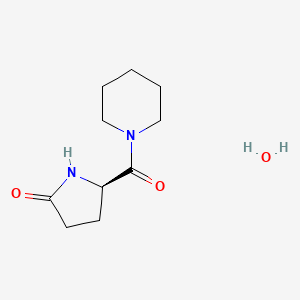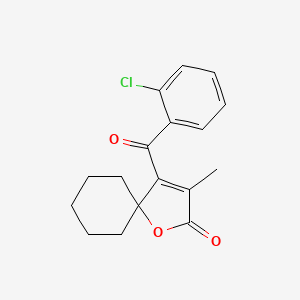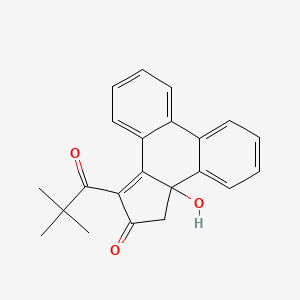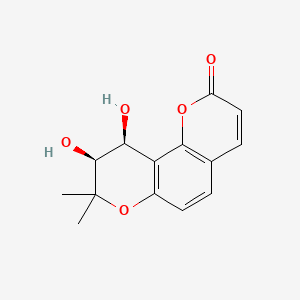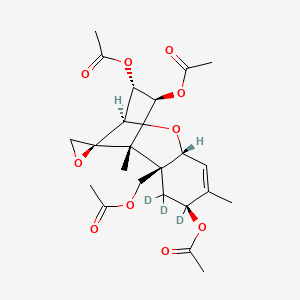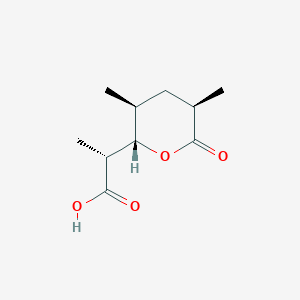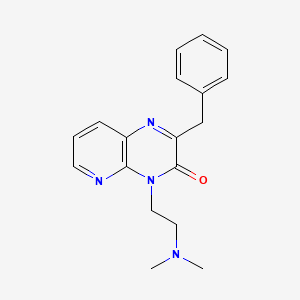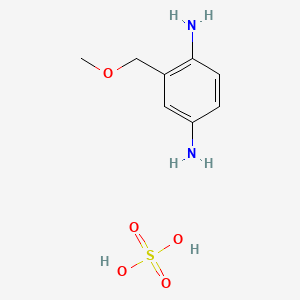
2(3H)-Furanone, dihydro-3-methyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-3-methyl-, (S)-, also known as (S)-3-Methyltetrahydrofuran-2-one, is a chiral lactone with a furanone structure. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and flavor industries. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)- can be achieved through several methods. One common approach involves the reduction of 3-methyl-2(5H)-furanone using a chiral catalyst to obtain the desired (S)-enantiomer. Another method includes the asymmetric hydrogenation of 3-methyl-2(5H)-furanone using a chiral rhodium or ruthenium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted lactones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-3-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and flavor-enhancing properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2(5H)-furanone: A precursor in the synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)-.
2,3-Dihydro-3-methyl-4H-pyran-4-one: Another lactone with similar structural features but different chemical properties.
3-Methyl-4H-pyran-4-one: A related compound with a pyranone structure.
Uniqueness
2(3H)-Furanone, dihydro-3-methyl-, (S)- is unique due to its chiral nature and specific enantiomeric form, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Propriétés
| 65527-79-9 | |
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
(3S)-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m0/s1 |
Clé InChI |
QGLBZNZGBLRJGS-BYPYZUCNSA-N |
SMILES isomérique |
C[C@H]1CCOC1=O |
SMILES canonique |
CC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



